molecular formula C10H6F4O B13618087 [(E)-4-Fluorostyryl](trifluoromethyl) ketone

[(E)-4-Fluorostyryl](trifluoromethyl) ketone

Cat. No.: B13618087
M. Wt: 218.15 g/mol
InChI Key: XIPCNHGCKOIUGA-ZZXKWVIFSA-N
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Description

(E)-4-Fluorostyryl ketone is a compound that features both a fluorostyryl group and a trifluoromethyl ketone group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Fluorostyryl ketone typically involves the reaction of 4-fluorostyrene with trifluoromethyl ketone under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (E)-4-Fluorostyryl ketone may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-Fluorostyryl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(E)-4-Fluorostyryl ketone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-Fluorostyryl ketone is unique due to the combination of the fluorostyryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions .

Properties

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+

InChI Key

XIPCNHGCKOIUGA-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F

Origin of Product

United States

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